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For Researchers, Scientists, and Drug Development Professionals

Executive Summary
This document provides a comprehensive technical overview of cis-beta-Octenoic Acid, also

known as (Z)-3-Octenoic acid. Due to a notable lack of specific experimental data in scientific

literature and databases for the (Z)- isomer, this guide synthesizes established chemical

principles to provide a representative synthesis protocol. It includes the compound's identity, a

proposed detailed experimental methodology for its synthesis via partial hydrogenation, and

tabulated physicochemical properties. It is critical to note that the available quantitative

experimental data predominantly corresponds to the (E)- or trans- isomer. To date, no specific

biological activities or associations with signaling pathways have been reported for (Z)-3-

Octenoic acid in the accessible literature.

Chemical Identity and Structure
cis-beta-Octenoic acid is an unsaturated medium-chain fatty acid. The designation "cis" or "

(Z)" refers to the stereochemistry of the substituents on the double bond, where the higher-

priority groups are on the same side. The "beta" or "3" indicates the position of this double

bond starting from the carboxyl group.
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Identifier Value Source

IUPAC Name (Z)-oct-3-enoic acid [1]

Synonyms

cis-beta-Octenoic acid, (Z)-3-

Octenoic acid, cis-Oct-3-enoic

acid

[1]

CAS Number 5169-51-7

Molecular Formula C₈H₁₄O₂ [1]

Molecular Weight 142.20 g/mol [1]

InChI Key
IWPOSDLLFZKGOW-

WAYWQWQTSA-N
[1]

SMILES CCCC/C=C\CC(=O)O [1]

Chemical Structure:

Physicochemical Properties
Specific, experimentally verified physicochemical data for (Z)-3-Octenoic acid (CAS 5169-51-7)

is scarce in public-domain literature. The data presented in the following table corresponds to

3-Octenoic acid (CAS 1577-19-1), which is often a mixture of isomers or the more common

trans-isomer. This data should be considered representative but may not precisely reflect the

properties of the pure (Z)- isomer.

Property Value Source

Boiling Point 240-242 °C (at 760 mmHg)

Density 0.928 - 0.938 g/cm³ (at 20 °C)

Refractive Index 1.443 - 1.450 (at 20 °C)

Solubility

Slightly soluble in water;

Soluble in most organic

solvents.

pKa (Predicted) 4.51 ± 0.10
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Spectral Data
No experimentally derived spectral data (NMR, IR, MS) for pure (Z)-3-Octenoic acid is readily

available. For analytical purposes, the following characteristic signals would be expected:

¹H NMR: Olefinic protons (~5.4-5.6 ppm) with a cis-coupling constant (J ≈ 10-12 Hz), an

alpha-methylene group (~3.1 ppm), and aliphatic protons.

¹³C NMR: Carboxyl carbon (~178-180 ppm), two sp² carbons of the double bond (~120-135

ppm), and several sp³ carbons.

IR Spectroscopy: A broad O-H stretch (~2500-3300 cm⁻¹), a sharp C=O stretch (~1710

cm⁻¹), a C=C stretch (~1650 cm⁻¹), and a C-H bend for the cis-alkene (~700 cm⁻¹).

Experimental Protocols
Synthesis of (Z)-3-Octenoic Acid
The most established and stereoselective method for synthesizing a (Z)- or cis-alkene is the

partial hydrogenation of the corresponding alkyne using a poisoned catalyst, such as Lindlar's

catalyst.[2][3][4] This process, known as a syn-addition, adds two hydrogen atoms to the same

face of the triple bond, ensuring the formation of the cis-alkene.[2][4]

Objective: To synthesize (Z)-3-Octenoic acid from 3-Octynoic acid via catalytic hydrogenation.

Materials:

3-Octynoic acid

Lindlar's catalyst (5% Palladium on CaCO₃, poisoned with lead acetate)

Quinoline (optional, as a co-poison to increase selectivity)

Hydrogen gas (H₂)

Anhydrous solvent (e.g., Ethanol, Ethyl Acetate, or Hexane)

Standard glassware for atmospheric or low-pressure reactions (e.g., three-neck flask, gas

burette/balloon, condenser)
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Magnetic stirrer and heating mantle

Filtration apparatus (e.g., Büchner funnel with Celite or a syringe filter)

Rotary evaporator

Methodology:

Catalyst Suspension: In a suitable reaction flask, suspend Lindlar's catalyst (e.g., 50-100 mg

per 1 gram of alkyne) in the chosen anhydrous solvent (e.g., 20 mL).

System Purge: Seal the flask and purge the system with an inert gas (e.g., Nitrogen or

Argon) to remove all oxygen, which can pose a safety hazard with hydrogen and deactivate

the catalyst.

Reactant Addition: Dissolve 3-Octynoic acid in the anhydrous solvent and add it to the

reaction flask via a syringe or dropping funnel. If using, add a small amount of quinoline

(typically 1 equivalent by weight relative to the catalyst).

Hydrogenation: Purge the system with hydrogen gas, then maintain a positive pressure of H₂

using a balloon or a gas burette.

Reaction Monitoring: Vigorously stir the mixture at room temperature. The reaction progress

can be monitored by the uptake of hydrogen gas or by analytical techniques like Thin Layer

Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the

starting alkyne. The reaction must be stopped promptly upon consumption of one molar

equivalent of hydrogen to prevent over-reduction to the fully saturated octanoic acid.

Catalyst Removal: Once the reaction is complete, purge the system again with an inert gas

to remove excess hydrogen. Filter the reaction mixture through a pad of Celite or a suitable

filter to completely remove the heterogeneous Lindlar's catalyst.

Solvent Evaporation: Wash the filter cake with a small amount of fresh solvent. Combine the

filtrates and remove the solvent under reduced pressure using a rotary evaporator.

Purification: The resulting crude (Z)-3-Octenoic acid can be purified further, if necessary, by

techniques such as vacuum distillation or column chromatography.
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Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the laboratory synthesis of (Z)-3-Octenoic

acid.
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Figure 1: Experimental workflow for the synthesis of (Z)-3-Octenoic acid.

Biological Activity and Signaling Pathways
A thorough search of scientific databases and literature reveals no specific studies detailing the

biological activity of (Z)-3-Octenoic acid. Consequently, there is no information linking this

compound to any known signaling pathways or providing a basis for its consideration in drug

development at this time. Its general classification as a medium-chain fatty acid suggests it

would be involved in lipid metabolism, but specific effects beyond this are uncharacterized.

Conclusion
(Z)-3-Octenoic acid is a well-defined chemical entity for which specific experimental data

remains largely unpublished. While its identity is clear, researchers must rely on data from its

trans-isomer for estimations of its physical properties. A reliable synthesis can be achieved

through the stereoselective partial hydrogenation of 3-octynoic acid. The absence of any
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reported biological activity underscores a significant gap in the scientific understanding of this

compound, presenting an opportunity for novel research in the fields of biochemistry and

pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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